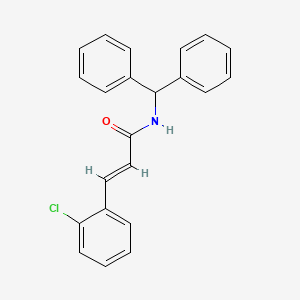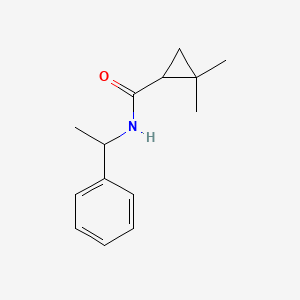![molecular formula C15H22ClNO B5101335 N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that is structurally similar to ketamine. DCK has gained popularity in recent years due to its unique pharmacological properties and potential applications in scientific research.
Wirkmechanismus
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist, similar to ketamine. It also affects serotonin and dopamine receptors, leading to altered neurotransmitter activity in the brain. This mechanism of action is thought to underlie its antidepressant and analgesic effects.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has also been reported to produce hallucinations and altered perceptions in some users.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has several advantages for use in laboratory experiments, including its unique pharmacological profile and potential therapeutic applications. However, it also has limitations, including potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, including its use in combination with other drugs for enhanced therapeutic effects, its potential as a treatment for addiction, and further investigation into its mechanism of action. Additionally, more research is needed to fully understand the risks and benefits of N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate use and to develop safe and effective therapeutic applications.
Synthesemethoden
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate can be synthesized through a variety of methods, including reductive amination and the Leuckart-Wallach reaction. The most common method involves the reaction of 3-chlorophenylacetone with cyclohexylamine, followed by methylation with iodomethane and precipitation with oxalic acid.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used in a variety of scientific research studies, particularly in the fields of neuroscience and pharmacology. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-18-15-8-3-2-7-14(15)17-10-9-12-5-4-6-13(16)11-12/h4-6,11,14-15,17H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKFMIKMRRQBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)

![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)

![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)
![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)